molecular formula C7H11NO B138888 4-Ethynylpiperidin-4-ol CAS No. 134701-51-2

4-Ethynylpiperidin-4-ol

Cat. No. B138888
M. Wt: 125.17 g/mol
InChI Key: GVZFMFFUAZKMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynylpiperidin-4-ol (4-EP) is a chemical compound that belongs to the class of piperidines. It has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and synthetic organic chemistry.

Mechanism Of Action

The mechanism of action of 4-Ethynylpiperidin-4-ol is not fully understood. However, it has been shown to act as an inhibitor of MAO-B, which leads to an increase in the levels of dopamine in the brain. This, in turn, results in the alleviation of Parkinson's disease symptoms, such as tremors, rigidity, and bradykinesia.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Ethynylpiperidin-4-ol have been extensively studied. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, 4-Ethynylpiperidin-4-ol has been found to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Ethynylpiperidin-4-ol in lab experiments include its high purity, good yields, and wide range of pharmacological activities. However, the limitations of using 4-Ethynylpiperidin-4-ol in lab experiments include its potential toxicity and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the research on 4-Ethynylpiperidin-4-ol. One potential direction is to explore its potential applications in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, the development of new synthesis methods for 4-Ethynylpiperidin-4-ol could lead to the discovery of new pharmacological activities and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-Ethynylpiperidin-4-ol can be achieved through various methods, including the reaction of 4-piperidone with acetylene, the reaction of 4-piperidone with propargyl bromide, and the reaction of 4-piperidone with ethynyl magnesium bromide. The most commonly used method is the reaction of 4-piperidone with acetylene, which yields 4-Ethynylpiperidin-4-ol in good yields and high purity.

Scientific Research Applications

4-Ethynylpiperidin-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, 4-Ethynylpiperidin-4-ol has been found to be a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine. This makes 4-Ethynylpiperidin-4-ol a potential candidate for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.

properties

CAS RN

134701-51-2

Product Name

4-Ethynylpiperidin-4-ol

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

4-ethynylpiperidin-4-ol

InChI

InChI=1S/C7H11NO/c1-2-7(9)3-5-8-6-4-7/h1,8-9H,3-6H2

InChI Key

GVZFMFFUAZKMOB-UHFFFAOYSA-N

SMILES

C#CC1(CCNCC1)O

Canonical SMILES

C#CC1(CCNCC1)O

Origin of Product

United States

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